N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential anti-tumor activities and is part of a broader class of triazolo-pyrimidine derivatives, which are recognized for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N~2~-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various cancers and other diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. The compound targets molecular pathways such as the Ras/Erk and PI3K/Akt pathways, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anti-cancer properties and used as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anti-tumor activities.
Uniqueness
N~2~-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structural features, such as the presence of the fluorobenzyl group, which enhances its biological activity and specificity towards certain cancer cell lines .
Properties
Molecular Formula |
C16H12FN7O |
---|---|
Molecular Weight |
337.31 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H12FN7O/c17-13-5-2-1-4-11(13)9-23-10-12(8-19-23)20-15(25)14-21-16-18-6-3-7-24(16)22-14/h1-8,10H,9H2,(H,20,25) |
InChI Key |
CCOIFESFUJGWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)NC(=O)C3=NN4C=CC=NC4=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.